molecular formula C4H2BrN3 B1283029 5-Bromo-1H-imidazole-2-carbonitrile CAS No. 120118-03-8

5-Bromo-1H-imidazole-2-carbonitrile

Cat. No. B1283029
M. Wt: 171.98 g/mol
InChI Key: DXZFZIQXGDJVCL-UHFFFAOYSA-N
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Description

The compound 5-Bromo-1H-imidazole-2-carbonitrile is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in the field of organic chemistry due to their diverse biological activities and their use as building blocks in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One such approach is a four-component condensation reaction, which has been utilized to synthesize a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles. This method involves the reaction of aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide (TsCH2NC), and 5-amino-1H-pyrazole-4-carbonitrile in the presence of p-toluenesulfonic acid as a catalyst at room temperature, yielding the products in moderate to high yields . Another eco-friendly approach for synthesizing imidazole derivatives involves a two-step cyclo-condensation reaction using aryl amines, carbonitriles, and ethyl bromopyruvate or aryl amines and arylglyoxals. This process is catalyzed by iron (III) chloride (FeCl3) and disodium phosphate (Na2HPO4) in ethanol under reflux conditions, leading to good to excellent yields .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using spectroscopic methods. For instance, the crystal structure of 5-Bromo-1H-thieno[2,3-d]imidazole, a related compound, has been established, showing that the molecule is almost planar with a mean deviation from the least-squares plane through all the non-H atoms. This planarity is a common feature among imidazole derivatives, which can influence their chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including bromination, as demonstrated by the synthesis of 5-Bromo-1H-thieno[2,3-d]imidazole. In this reaction, bromination occurs at a specific position of the bicyclic system when treated with N-bromosuccinimide in acetonitrile . The reactivity of such compounds can be further explored in the context of multi-component condensation reactions, which allow for the introduction of diverse substituents into the imidazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like 5-Bromo-1H-imidazole-2-carbonitrile are influenced by their molecular structure. The presence of bromine and nitrile groups can affect the compound's polarity, solubility, and reactivity. The planarity of the molecule can also contribute to its stacking interactions in the solid state, as evidenced by the formation of infinite chains in the crystal structure of 5-Bromo-1H-thieno[2,3-d]imidazole through N—H⋯N hydrogen bonds . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Bromo-1H-imidazole-2-carbonitrile is a versatile compound used in the synthesis of various polycyclic N-heterocyclic compounds, such as thieno-extended purines and imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine ring systems. These compounds have applications in developing new pharmaceuticals and materials (Hawkins et al., 1995).
  • Research has explored the reaction of imidazoles, including 5-Bromo-1H-imidazole-2-carbonitrile, with Cyanogen Bromide, contributing to the understanding of chemical reactions involving bromine and cyanide groups (Mccallum et al., 1999).

Pharmaceutical Research

  • It has been used in the synthesis of compounds with potential bronchodilator activity. These synthesized compounds have been evaluated for their effects on trachea contractions and lipoprotein lipase mRNA expression (Okuda et al., 2010).
  • The compound has been involved in the synthesis of nitro-1H-imidazole-carbonitriles, which have potential applications in pharmaceutical research (Suwiński et al., 1998).

Material Science and Crystallography

  • 5-Bromo-1H-imidazole-2-carbonitrile contributes to the development of new materials, such as 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines and related compounds. These materials have applications in various fields including electronics and optics (Khalafy et al., 2014).
  • The compound's crystal structure has been studied, providing insights into its molecular arrangement and potential applications in crystallography and material science (Wang et al., 2010).

Prebiotic Chemistry

  • 5-Bromo-1H-imidazole-2-carbonitrile has been involved in studies related to prebiotic synthesis, particularly in the conversion of imidazole derivatives to purines. This research is significant for understanding the chemical origins of life (Sanchez et al., 1968).

Novel Synthesis Approaches

  • Innovative synthesis methods have been developed using 5-Bromo-1H-imidazole-2-carbonitrile, contributing to the advancement of organic synthesis techniques. These methods are crucial for the efficient production of various imidazole derivatives (Bellina et al., 2007).

properties

IUPAC Name

5-bromo-1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZFZIQXGDJVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560557
Record name 5-Bromo-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-imidazole-2-carbonitrile

CAS RN

120118-03-8
Record name 5-Bromo-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-imidazole-2-carbonitrile
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